Deoxycytidine-diphosphate

Pyruvate Kinase Kinetics dNTP Biosynthesis Substrate Specificity

Batch variability in dCDP compromises RNR kinetics and DNA polymerase research reproducibility. This ≥95% pure endogenous metabolite (CAS 151151-32-5) resolves this as a competitive RNR inhibitor (Ki = 1.6 × 10⁻⁴ M). • Occupies defined intermediate position in dNDP phosphorylation (dADP > dGDP > dCDP > dTDP), enabling rational multi-enzyme cascade design. • Shows no detectable LvNDK binding (ITC), confirming functional non-interchangeability with purine-based dNDPs. Supplied as trisodium salt hydrate with full analytical documentation; cold-chain shipped globally.

Molecular Formula C9H12N3O10P2-3
Molecular Weight 384.15 g/mol
Cat. No. B1258480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycytidine-diphosphate
Molecular FormulaC9H12N3O10P2-3
Molecular Weight384.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1
InChIKeyFTDHDKPUHBLBTL-SHYZEUOFSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dCDP Research and Procurement Overview


Deoxycytidine-diphosphate (dCDP) is an endogenous nucleoside diphosphate that functions as a critical intermediate in de novo DNA biosynthesis, serving as the direct precursor for deoxycytidine triphosphate (dCTP) production [1]. As a 2′-deoxyribonucleoside 5′-diphosphate, it is distinguished from cytidine diphosphate (CDP) by the absence of a hydroxyl group at the 2′ carbon of its pentose sugar [2]. dCDP acts as a product and competitive inhibitor of ribonucleoside-diphosphate reductase (RNR, EC 1.17.4.1) in multiple organisms, including Escherichia coli and Pseudomonas aeruginosa [3], and is recognized as an endogenous metabolite in humans, mice, and various prokaryotes [4]. It is commercially available as a trisodium salt hydrate (CAS 151151-32-5) with a typical purity of ≥95% .

Workflow RNR inhibition & active-site probing
Pathway dCTP / dNTP biosynthesis studies
Selection High-purity trisodium salt hydrate for enzymatic assays

Why dCDP Cannot Be Substituted


Despite belonging to the same class of deoxynucleoside diphosphates (dNDPs), dCDP exhibits distinct quantitative differences in substrate specificity, binding affinity, and inhibition profiles that preclude generic substitution by dADP, dGDP, or dTDP in experimental settings. Enzyme kinetics studies reveal that pyruvate kinase processes dNDPs with a defined reactivity hierarchy (dADP > dGDP > dCDP > dTDP), where dCDP occupies a specific intermediate position [1]. Furthermore, isothermal titration calorimetry demonstrates that Litopenaeus vannamei nucleoside diphosphate kinase (LvNDK) exhibits high binding affinity for purine-based dGDP and dADP but shows no detectable heat of binding interaction with dCDP [2]. Additionally, dCDP acts as a weak inhibitor (Ki in millimolar range) of human MTH1 protein compared to the much stronger purine-based inhibitors dGDP (Ki = 74 µM) and dADP (Ki = 147 µM) [3]. These quantitative differences underscore that dCDP cannot be considered functionally interchangeable with its structural analogs, and selection of the correct dNDP is critical for reproducible and interpretable experimental outcomes.

Kinase specificity Pyruvate kinase reactivity order differs: dADP > dGDP > dCDP > dTDP. Substituting another dNDP can shift phosphorylation efficiency.
NDK binding NDK shows high-affinity binding to purine dNDPs but no detectable binding to dCDP. Generic dNDP substitution may introduce unintended binding.
MTH1 inhibition dCDP exhibits markedly weaker MTH1 inhibition than dGDP/dADP. Purine dNDPs may confound mutagenesis assays as potent inhibitors.

dCDP Quantitative Evidence Guide


Pyruvate Kinase Substrate Specificity

In a systematic kinetic analysis of deoxynucleoside triphosphate biosynthesis, dCDP displayed a defined intermediate position in the reactivity hierarchy for pyruvate kinase (PK) among all four common deoxynucleoside diphosphates (dNDPs). The order of substrate specificity was experimentally determined as dADP > dGDP > dCDP > dTDP [1]. This ranking is based on comparative kinetic constants derived from the same experimental system, establishing dCDP's distinct and quantifiable position relative to other dNDPs.

PK specificity
Head-to-head
dADP > dGDP > dCDP > dTDP
Supports dCTP synthesis pathway design
Pyruvate kinase; Bi–Bi random rapid equilibrium
Pyruvate Kinase Kinetics dNTP Biosynthesis Substrate Specificity

Nucleoside Diphosphate Kinase Binding Specificity

Isothermal titration calorimetry (ITC) studies on Litopenaeus vannamei nucleoside diphosphate kinase (LvNDK) revealed a stark dichotomy in binding thermodynamics between purine and pyrimidine deoxynucleoside diphosphates. While dGDP and dADP bound with high affinity, dCDP elicited no measurable heat of binding interaction [1]. This absence of detectable binding enthalpy for dCDP stands in marked contrast to the clear binding signals observed for the purine-based dNDPs under identical experimental conditions, highlighting a fundamental difference in molecular recognition by this key nucleotide metabolism enzyme.

NDK binding
Head-to-head
dCDP: no binding signal
dGDP/dADP: high affinity
Informs NDK substrate selection
ITC; LvNDK enzyme
Nucleoside Diphosphate Kinase Binding Affinity Isothermal Titration Calorimetry

Ribonucleotide Reductase Competitive Inhibition

Kinetic analysis of E. coli ribonucleoside-diphosphate reductase (RNR) established that dCDP functions as a competitive inhibitor of the enzyme's physiological substrate CDP. The study determined a Michaelis constant (Km) for CDP of 4.8 × 10⁻⁵ M and an inhibition constant (Ki) for dCDP of 1.6 × 10⁻⁴ M [1]. This quantitative relationship indicates that dCDP binds to the same active site as CDP but with approximately 3.3-fold lower affinity. The competitive nature of this inhibition and the precise Ki value provide a benchmark for assessing the potency of dCDP as an RNR modulator compared to other known inhibitors or substrate analogs.

RNR inhibition
Head-to-head
Ki = 1.6 × 10⁻⁴ M
Quantifies active-site binding
E. coli RNR; CDP Km = 4.8 × 10⁻⁵ M
Ribonucleotide Reductase Enzyme Inhibition Competitive Inhibition

Y-Family DNA Polymerase Stereoselectivity

High-resolution ternary crystal structures and kinetic analyses of a prototype Y-family DNA polymerase (Dpo4) revealed that L-nucleotide analogs, including L-dCDP, exhibit distinct binding modes and markedly reduced incorporation efficiencies compared to their natural D-enantiomers. The study demonstrated that L-dCDP and other L-nucleotides undergo a 180° sugar ring rotation with an unusual O4′-endo sugar puckering and adopt multiple triphosphate-binding conformations within the polymerase active site [1]. These structural perturbations significantly decrease incorporation rates and efficiencies relative to D-dCTP and D-dCDP, establishing a clear stereochemical basis for the observed discrimination.

Stereoselectivity
Head-to-head
D-dCDP > L-dCDP
L-enantiomer: reduced incorporation
Enantiomer-attribution review
Y-family DNA polymerase Dpo4
DNA Polymerase Stereoselectivity Nucleotide Incorporation

Human MTH1 Inhibition Profile

In a comparative inhibition study of human MTH1 protein (8-oxo-dGTPase), dCDP was identified as a weak inhibitor with a Ki value falling in the millimolar range. In contrast, the purine-based deoxynucleoside diphosphates dGDP and dADP exhibited much stronger inhibition, with Ki values of 74 µM and 147 µM, respectively [1]. Other pyrimidine-based nucleotides such as dTDP, CDP, and UDP also showed weak inhibition in the millimolar range. Based on these data and physiological concentration estimates, the authors concluded that dCDP and other weak inhibitors 'cannot markedly affect' MTH1 activity in a cellular context, whereas the combined action of dGDP and dADP could potentially decrease MTH1 activity by up to 15% [1].

MTH1 inhibition
Head-to-head
dCDP Ki: millimolar
dGDP Ki = 74 µM
Supports weak inhibitor control use
hMTH1; 8-oxo-dGTPase assay
MTH1 Protein 8-oxo-dGTPase Inhibition Potency

Stability and Handling Parameters

Commercially available dCDP (as sodium salt hydrate) is characterized by defined stability and handling specifications that inform proper experimental use. The compound demonstrates solubility in PBS (pH 7.2) at 10 mg/mL and exhibits a UV absorption maximum (λmax) at 271 nm . dCDP is prone to hydrolysis under acidic or alkaline conditions, necessitating the use of neutral pH buffers (e.g., Tris-HCl, pH 7.4) and storage of aliquots at -80°C to minimize degradation . The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate) is recommended in assays to preserve the diphosphate group . Under recommended storage conditions at -20°C, dCDP is stable for ≥ 4 years .

Stability & handling
Data to verify
Stable ≥4 years at -20°C
Soluble in PBS (pH 7.2)
Defines storage and assay protocols
Avoid acid/alkaline; use neutral buffers
Stability Storage Conditions Handling

dCDP Research and Industrial Applications


Enzymatic dCTP Production

dCDP serves as the direct substrate for nucleoside diphosphate kinases (NDKs) to synthesize dCTP, a required building block for DNA biosynthesis and reverse transcription . The defined reactivity hierarchy of dCDP (dADP > dGDP > dCDP > dTDP) in pyruvate kinase-mediated phosphorylation allows researchers to rationally design multi-enzyme cascades for dNTP production, with dCDP occupying a predictable and reproducible intermediate position [1]. This makes dCDP particularly suitable for bioreactor applications aimed at cost-effective dCTP production compared to chemical synthesis methods [1]. The availability of detailed kinetic constants for dCDP phosphorylation enables precise process optimization and modeling [1].

RNR Active-Site Probing

The well-characterized competitive inhibition of E. coli RNR by dCDP (Ki = 1.6 × 10⁻⁴ M) against the substrate CDP (Km = 4.8 × 10⁻⁵ M) provides a robust foundation for using dCDP as an active-site probe in mechanistic investigations . The fast-exchange binding kinetics of dCDP, as demonstrated by 1H-NMR line-broadening experiments, make it a valuable spectroscopic tool for studying RNR active-site dynamics and conformational changes . This established inhibition profile enables researchers to precisely titrate dCDP to achieve desired levels of enzyme modulation in both kinetic and structural studies of this critical cancer drug target.

DNA Polymerase Stereoselectivity Studies

The distinct binding modes and differential incorporation efficiencies of D-dCDP versus L-dCDP by Y-family DNA polymerases establish a clear structural and functional benchmark for stereoselectivity studies . Researchers investigating the mechanisms by which DNA polymerases discriminate against non-natural L-enantiomers—a process central to the activity of antiviral drugs like lamivudine and emtricitabine—can use D-dCDP as the canonical D-stereochemistry control . The availability of high-resolution crystal structures of D-dCDP and L-dCDP bound to polymerase active sites further enables structure-guided design of novel nucleotide analogs with altered stereochemical properties .

Weak Inhibitor Control for Mutagenesis Assays

In studies of human MTH1 protein and its role in preventing mutagenic 8-oxo-dGTP incorporation into DNA, dCDP serves as an ideal control or reference compound due to its weak inhibitory activity (Ki in millimolar range) . This contrasts sharply with the potent inhibition exhibited by purine-based dGDP (Ki = 74 µM) and dADP (Ki = 147 µM) . Given that dCDP is physiologically present but does not markedly affect MTH1 activity at cellular concentrations, it can be employed in assays designed to isolate the effects of strong nucleotide inhibitors or to establish baseline conditions in nucleotide pool perturbation studies .

Application
Selection Property
Validation Focus
Enzymatic dCTP production
Defined PK reactivity hierarchy
Multi-enzyme cascade optimization
RNR active-site probing
Competitive inhibition profile
Active-site binding kinetics and NMR
DNA polymerase stereoselectivity
Enantiomer-dependent incorporation
Structural discrimination mechanisms
Mutagenesis assay control
Weak MTH1 inhibition profile
Baseline inhibitor control design

Technical Documentation Hub

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